

Technical Support Center: Navigating Off-Target Effects of Piperazine-Containing Inhibitors

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Compound of Interest

Compound Name: 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
CAS No.: 890302-17-7
Cat. No.: B1365021

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Welcome to the technical support center dedicated to addressing the off-target effects of piperazine-containing inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this common but complex chemical scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and mitigate off-target effects in your experiments. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the specificity and validity of your research.

I. Frequently Asked Questions (FAQs): The Piperazine Moiety and Off-Target Effects

This section addresses fundamental questions regarding the use of piperazine-containing compounds and their propensity for off-target interactions.

Q1: Why is the piperazine ring so common in drug discovery?

The piperazine ring is a "privileged scaffold" in medicinal chemistry for several reasons. Its six-membered heterocyclic structure with two opposing nitrogen atoms imparts a unique combination of properties. These include high water solubility, good oral bioavailability, and the ability to act as a rigid linker to orient other pharmacophoric groups correctly for target binding. [1] The basic nature of the piperazine nitrogens often contributes to improved pharmacokinetic profiles.[1]

Q2: What are the most common off-target liabilities associated with piperazine-containing inhibitors?

While beneficial for pharmacokinetics, the physicochemical properties of the piperazine moiety, particularly its basicity and lipophilicity, can lead to interactions with unintended biological targets. The most well-documented off-target liabilities include:

- **hERG Potassium Channel Inhibition:** The human Ether-à-go-go-Related Gene (hERG) channel is crucial for cardiac repolarization.[2] Many piperazine-containing compounds, especially those that are lipophilic and possess a basic nitrogen atom, can bind to the hERG channel, leading to potential cardiotoxicity.[3]
- **Sigma (σ) Receptor Binding:** Sigma-1 (σ_1) and Sigma-2 (σ_2) receptors are intracellular chaperone proteins involved in a variety of cellular signaling pathways.[4][5] The piperazine scaffold is a common structural motif in high-affinity sigma receptor ligands, and unintended binding can lead to a range of neurological and cellular effects.[6][7]
- **Monoamine Receptor and Transporter Interactions:** The structural similarity of some piperazine-containing drugs to endogenous neurotransmitters can result in off-target binding to serotonin (5-HT), dopamine (D), and adrenergic receptors and transporters.[8]
- **Kinase Promiscuity:** In the context of kinase inhibitors, while the piperazine group is often used as a solvent-exposed moiety to improve solubility, its interactions are not always benign and can contribute to a broader kinase-binding profile, leading to off-target inhibition.[9]

Q3: How do I know if my experimental results are due to an off-target effect?

Discrepancies between expected and observed results are often the first indication of an off-target effect. Key signs to watch for include:

- **Unexpected Phenotypes:** Your inhibitor may produce a cellular phenotype that is inconsistent with the known function of the intended target. This could include unexpected effects on cell viability, morphology, or proliferation.[10]
- **Inconsistent Structure-Activity Relationship (SAR):** If structurally similar analogs with comparable on-target potency exhibit vastly different cellular activities, it may suggest the involvement of an off-target.
- **Discrepancy Between Biochemical and Cellular Potency:** A significant drop-off in potency from a biochemical assay (e.g., purified enzyme) to a cell-based assay can indicate issues like poor cell permeability, but it can also hint that the observed cellular effect is due to a different, more potent off-target interaction.
- **Paradoxical Pathway Activation:** In some cases, an inhibitor can lead to the activation, rather than inhibition, of a signaling pathway downstream of the intended target. This is a well-documented phenomenon, particularly with kinase inhibitors.[11][12]

II. Troubleshooting Guides: From Unexpected Results to Actionable Insights

This section provides a structured approach to troubleshooting common experimental issues that may arise from off-target effects of piperazine-containing inhibitors.

Scenario 1: My kinase inhibitor shows potent cellular activity, but I'm observing paradoxical activation of the downstream signaling pathway.

Q: I'm using a piperazine-containing RAF inhibitor, and instead of seeing a decrease in phosphorylated ERK (p-ERK), I'm observing an increase at certain concentrations. What is happening?

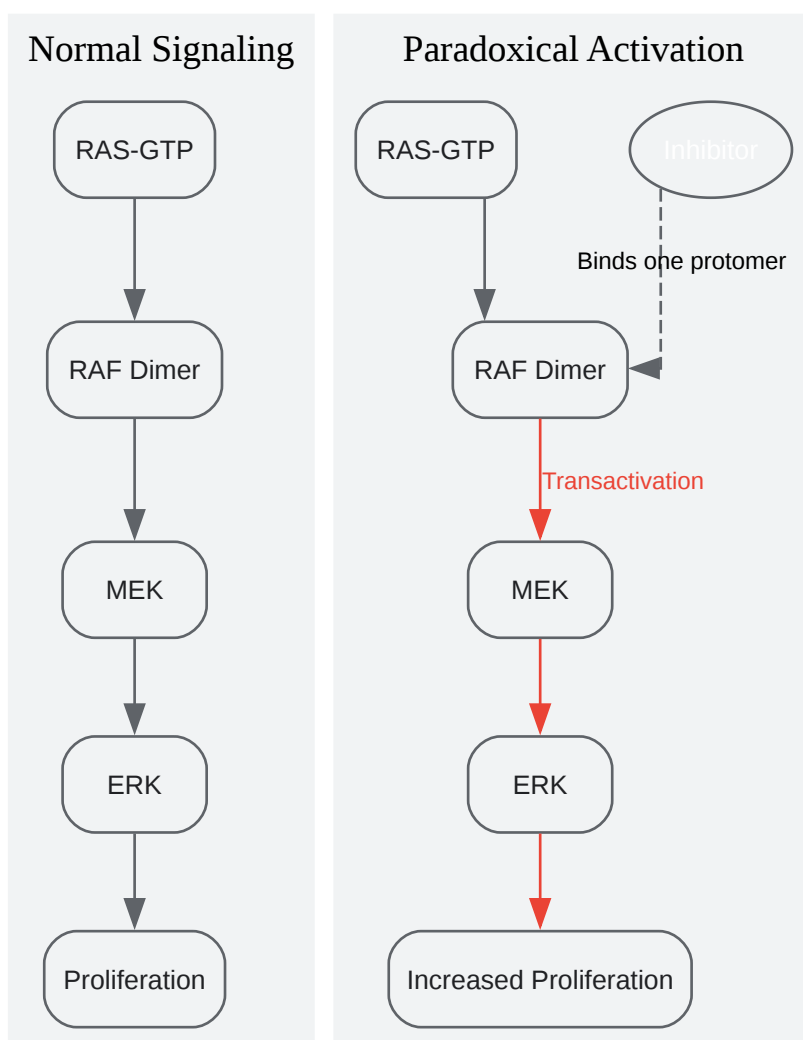
A: You are likely observing paradoxical activation of the MAPK/ERK pathway, a known off-target effect of some RAF inhibitors.

Causality: This phenomenon often occurs in cells with wild-type BRAF. The inhibitor binds to one BRAF molecule in a RAF dimer, which can allosterically transactivate the other RAF

protomer, leading to increased, rather than decreased, downstream signaling to MEK and ERK.
[\[1\]](#)[\[12\]](#)

Troubleshooting Workflow:

- **Confirm the Genotype:** Verify the BRAF and RAS mutational status of your cell line. Paradoxical activation is most common in RAS-mutant or BRAF wild-type cells.
- **Dose-Response Analysis:** Perform a detailed dose-response curve for p-ERK levels. Paradoxical activation is often biphasic, with activation occurring at lower concentrations and inhibition at higher concentrations.
- **Use a Control Inhibitor:** Test a structurally distinct RAF inhibitor with a different off-target profile to see if it recapitulates the effect.
- **Downstream Node Analysis:** In addition to p-ERK, analyze the phosphorylation status of MEK (p-MEK) to confirm the effect is propagating through the canonical pathway.
- **Visualize the Pathway:**



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Caption: Paradoxical activation of the ERK pathway.

Scenario 2: My compound shows unexpected cytotoxicity in cell-based assays.

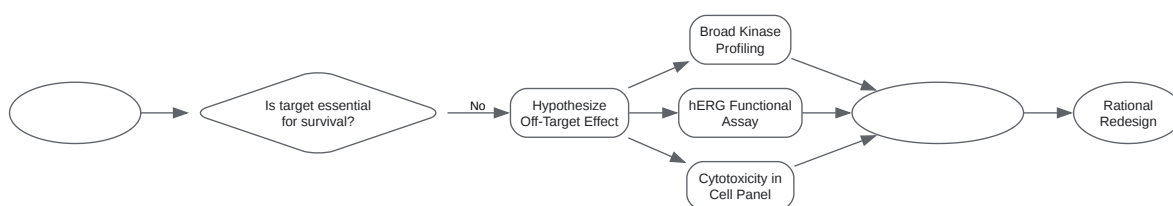
Q: My piperazine-containing compound is designed to be a selective inhibitor of kinase X, which is not known to be essential for cell survival. However, I'm seeing significant cell death at concentrations where the on-target is inhibited. Could this be an off-target effect?

A: Yes, unexpected cytotoxicity is a strong indicator of an off-target effect, with hERG channel inhibition being a primary suspect for piperazine-containing compounds.

Causality: While hERG is primarily associated with cardiac toxicity, its expression and function in other cell types, including cancer cells, are increasingly recognized. Inhibition of hERG can disrupt ion homeostasis and trigger apoptosis.[13] Additionally, off-target inhibition of essential kinases or other proteins can lead to cell death.

Troubleshooting Workflow:

- **Broad-Spectrum Kinase Profiling:** Screen your compound against a large panel of kinases to identify potent off-target kinase interactions that could explain the cytotoxicity.
- **hERG Liability Assessment:** Perform a preliminary in vitro hERG binding or functional assay to assess the potential for hERG channel inhibition.
- **Cytotoxicity Profiling in Different Cell Lines:** Test your compound in a panel of cell lines with varying expression levels of your intended target and potential off-targets (including hERG). If cytotoxicity correlates with the expression of an off-target, it strengthens the hypothesis.
- **Rescue Experiments:** If a specific off-target is suspected (e.g., from the kinase screen), attempt a rescue experiment. For example, if your compound inhibits a pro-survival kinase off-target, overexpressing a drug-resistant mutant of that kinase might rescue the cells from death.
- **Visualize the Decision Process:**



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Caption: Troubleshooting unexpected cytotoxicity.

III. Experimental Protocols: Validating and Quantifying Off-Target Effects

This section provides detailed, step-by-step methodologies for key experiments to characterize off-target interactions.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (K_i) of a test compound for the sigma-1 (σ_1) receptor.

Materials:

- Membrane preparation from cells expressing σ_1 receptors (e.g., guinea pig brain membranes).
- Radioligand: [^3H]-(+)-pentazocine.
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
- Test compound stock solution in DMSO.
- Non-specific binding control: Haloperidol (10 μM final concentration).
- Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
- Scintillation fluid and vials.
- 96-well plates.
- Cell harvester and scintillation counter.

Procedure:

- Prepare Reagents: Dilute the membrane preparation, [³H]-(+)-pentazocine, and test compound to their working concentrations in assay buffer.
- Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume 200 μL):
 - Total Binding: 100 μL membrane preparation + 50 μL [³H]-(+)-pentazocine + 50 μL assay buffer.
 - Non-specific Binding: 100 μL membrane preparation + 50 μL [³H]-(+)-pentazocine + 50 μL haloperidol.
 - Test Compound: 100 μL membrane preparation + 50 μL [³H]-(+)-pentazocine + 50 μL of each concentration of the test compound.
- Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
- Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[\[14\]](#)
- Washing: Wash the filters three times with 500 μL of ice-cold wash buffer.[\[14\]](#)
- Counting: Place the filter discs into scintillation vials, add 3 mL of scintillation fluid, and allow to equilibrate overnight.[\[14\]](#) Count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Determine the IC₅₀ value using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Protocol 2: Manual Patch Clamp Assay for hERG Channel Inhibition

Objective: To determine the IC₅₀ of a test compound for the hERG potassium channel.

Materials:

- HEK293 cells stably expressing the hERG channel.
- External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.
- Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.
- Patch clamp rig with amplifier and data acquisition software.
- Borosilicate glass pipettes.
- Perfusion system.

Procedure:

- Cell Preparation: Plate the hERG-expressing cells at a suitable density for patch-clamping 24-48 hours before the experiment.
- Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish Whole-Cell Configuration: Form a giga-ohm seal with a cell and rupture the membrane to achieve the whole-cell configuration.
- Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +40 mV for 500 ms to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the tail current.[\[15\]](#)[\[16\]](#)
- Baseline Recording: Record stable baseline hERG currents for at least 3 minutes.

- **Compound Application:** Perfuse the cells with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
- **Washout:** After the highest concentration, perfuse with the external solution to assess the reversibility of the inhibition.
- **Data Analysis:**
 - Measure the peak tail current amplitude at each concentration.
 - Normalize the current to the baseline recording.
 - Plot the percentage of inhibition against the log concentration of the test compound.
 - Determine the IC50 value using a Hill equation fit.

IV. Data Presentation: Comparative Analysis of Piperazine-Containing Inhibitors

The following tables provide a comparative overview of the on-target and off-target activities of selected piperazine-containing inhibitors. This data highlights the importance of comprehensive profiling.

Table 1: Kinase Inhibitor Selectivity Profile

Inhibitor	Primary Target(s)	IC50 (nM)	Off-Target	IC50 (nM)	Reference
Imatinib	ABL	25-750	c-KIT	100-500	[17]
PDGFR	100				
Gefitinib	EGFR	2-37	EGFR (T790M)	>1000	[18][19]
Other kinases	Variable				

Table 2: GPCR and Ion Channel Off-Target Profile

Compound	Primary Target	Ki (nM)	Off-Target	Ki/IC50 (nM)	Reference
Vortioxetine	SERT	1.6	5-HT3 Receptor	3.7	[8][20]
5-HT1A Receptor	15				
5-HT7 Receptor	19				
hERG Channel	>10,000				
Clozapine	D4, 5-HT2A	9, 12	hERG Channel	320	[13]
σ 1 Receptor	24				

V. Medicinal Chemistry Strategies: Designing-Out Off-Target Effects

This section provides actionable insights for medicinal chemists on how to modify piperazine-containing scaffolds to mitigate off-target liabilities.

Q: How can I modify my piperazine-containing compound to reduce hERG liability?

A: Reducing hERG affinity typically involves decreasing lipophilicity and/or basicity.

Strategies:

- **Reduce Lipophilicity (logP):** High lipophilicity is a key driver of hERG binding. Introduce polar functional groups (e.g., hydroxyl, carboxyl) to the molecule, away from the key pharmacophore elements, to decrease the overall logP.[3]
- **Reduce Basicity (pKa):** The protonated state of the piperazine nitrogen at physiological pH is often crucial for hERG interaction. Flanking the basic nitrogen with electron-withdrawing

groups or incorporating it into a less basic environment can lower the pKa and reduce hERG affinity.[3]

- Introduce Steric Hindrance: Adding bulky substituents near the basic nitrogen can sterically hinder its interaction with the hERG channel pore.
- Replace the Piperazine Ring: In some cases, replacing the piperazine with a non-basic or less basic bioisostere (e.g., piperidine, morpholine) can be an effective strategy, provided on-target activity is maintained.[13]

Q: My compound has high affinity for sigma receptors. How can I improve its selectivity?

A: Modulating the substituents on the piperazine ring is key to tuning sigma receptor affinity.

Strategies:

- Nature of the N-substituent: The substituent on the second nitrogen of the piperazine ring plays a critical role. Large, hydrophobic groups often favor sigma receptor binding. Exploring smaller, more polar substituents can reduce affinity.
- Piperazine vs. Piperidine: In some scaffolds, replacing a piperazine with a piperidine ring has been shown to dramatically alter the affinity for sigma receptors while maintaining affinity for the primary target.[8]
- Systematic SAR: A systematic exploration of different aryl and alkyl substituents on the piperazine ring is necessary to understand the specific structural requirements for sigma receptor binding within your chemical series.

VI. References

- Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. *ACS Chemical Biology*, 9(12), 2687–2696.
- Andersen, J., et al. (2016). Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter. *ACS Chemical Neuroscience*, 7(1), 102-111.
- FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration.

- ReactionFlow: An interactive visualization tool for causality analysis in biological pathways. (n.d.). ResearchGate.
- Zhang, T., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. *Journal of Medicinal Chemistry*, 65(2), 1055-1083.
- Sigma Receptor Binding Assays. (2016). *Current Protocols in Pharmacology*, 75, 4.33.1-4.33.12.
- Skuza, G., & RogóŹ, Z. (2022). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. *Pharmacological Reports*, 74(3), 567-582.
- Haque, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. *Scientific Reports*, 6, 33802.
- Phenotype observation for piperazine derivatives. (n.d.). ResearchGate.
- Ekins, S., et al. (2017). New Insights into Ion Channels: Predicting hERG-Drug Interactions. *Pharmaceuticals*, 10(1), 19.
- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. *RSC Medicinal Chemistry*, 14(9), 1734-1742.
- Vortioxetine. (n.d.). In Wikipedia. Retrieved January 26, 2026.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- medicinal chemistry strategies in the development of kinase inhibitors for cancer therapy. (2020). *Journal of Medicinal Chemistry*, 63(11), 5673-5715.
- Gordon, A., et al. (2020). Off-target activities for characteristic Sigma receptor ligands. bioRxiv.
- Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.

- New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2017). *Molecules*, 22(12), 2135.
- Haque, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. *Scientific Reports*, 6, 33802.
- Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. (2022). *Cancers*, 14(6), 1435.
- Molecular interactions of gefitinib with selected human off-targets. (n.d.). ResearchGate.
- A β mediates Sigma receptor degradation via CaN/NFAT pathway. (2018). *Cellular Signalling*, 42, 105-112.
- Summary of hERG IC50 values and safety margins. (n.d.). ResearchGate.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2023). *Molecules*, 28(10), 4069.
- Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (2014). *P & T : a peer-reviewed journal for formulary management*, 39(12), 883–887.
- Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience.
- Structural modeling of the hERG potassium channel and associated drug interactions. (2021). *Biophysical Journal*, 120(15), 3046-3058.
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Paradoxical activation of ERK occurs after sorafenib treatment in BRAF... (n.d.). ResearchGate.
- Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. (2023). *International Journal of Molecular Sciences*, 24(21), 15582.

- A typical test pulse protocol for a manual patch clamp study of HEK293... (n.d.). ResearchGate.
- Binding and activation of serotonergic G-protein coupled receptors by the multimodal antidepressant vortioxetine. (2021). bioRxiv.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1734-1742.
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(3), 1997.
- The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3824-3828.
- Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences, 23(24), 15993.
- Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 58, 128549.
- Identification of gefitinib off-targets using a structure-based systems biology approach; Their validation with reverse docking and retrospective data mining. (2016). Scientific Reports, 6, 33802.
- Molecular targets of vortioxetine mediating glioblastoma suppression revealed by gene and protein network analyses and molecular docking simulations. (2022). Briefings in Bioinformatics, 23(1), bbab475.
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(3), 1997.
- Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor. (2015). Cancer Immunology Research, 3(5), 534-544.
- hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.

- Schematic representation of RAF paradoxical activation. (n.d.). ResearchGate.
- Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube.
- Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. (2004). British Journal of Cancer, 91(Suppl 2), S1–S7.
- Kinases Home. (n.d.). RSC Publishing.

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Sources

- [1. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Vortioxetine \(Brintellix\): A New Serotonergic Antidepressant - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [10. researchgate.net \[researchgate.net\]](#)
- [11. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents | MDPI \[mdpi.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
- [14. SIGMA RECEPTOR BINDING ASSAYS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. sophion.com \[sophion.com\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. journaljcti.com \[journaljcti.com\]](#)
- [18. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. Gefitinib \('Iressa', ZD1839\) and new epidermal growth factor receptor inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. biorxiv.org \[biorxiv.org\]](#)
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